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molecular formula C9H9BrO2 B108659 4-(2-Bromoethyl)benzoic acid CAS No. 52062-92-7

4-(2-Bromoethyl)benzoic acid

Cat. No. B108659
M. Wt: 229.07 g/mol
InChI Key: BKMRWJWLBHHGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531533B2

Procedure details

According to the procedures described in the synthesis method of Intermediate ia-01, 2-[3-(bromomethyl)phenyl]acetic acid (500 mg) synthesized according to the procedures described in International Patent Publication WO00/03980 was used instead of 4-(2-bromoethyl)benzoic acid, and the material was reacted and treated to obtain the title compound (Intermediate il-01, 471 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1.Br[CH2:14]CC1C=CC(C(O)=O)=CC=1>>[Br:1][CH2:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:12][CH3:14])=[O:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrCC=1C=C(C=CC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in the synthesis method of Intermediate ia-01
CUSTOM
Type
CUSTOM
Details
the material was reacted
ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 471 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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